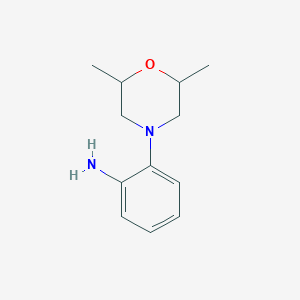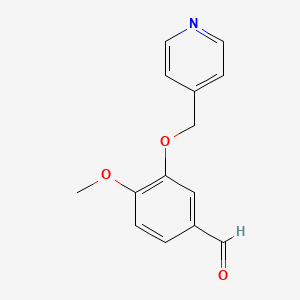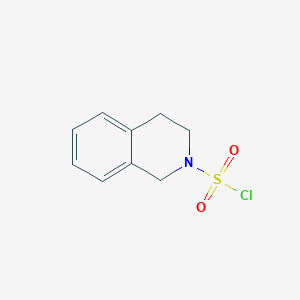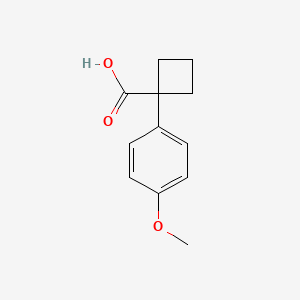
4-Methoxy-3,5-dimethylaniline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3,5-dimethylaniline hydrochloride, also known as 3,5-dimethyl-4-methoxyaniline hydrochloride or 3,5-dimethyl-4-methoxybenzenamine hydrochloride, is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylaniline hydrochloride typically involves the nitration of 3,5-dimethylanisole followed by reduction to form the corresponding amine. The nitration step introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst or other chemical reducing agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, ensuring high yield and purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the crystalline hydrochloride form that is easier to handle and purify .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically involve the nitro group being reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Methoxy-3,5-dimethylaniline hydrochloride is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dimethylaniline: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxyaniline: Lacks the dimethyl groups, affecting its chemical properties and uses.
3,5-Dimethoxy-4-methylaniline: Contains additional methoxy groups, leading to variations in its chemical behavior.
Uniqueness: 4-Methoxy-3,5-dimethylaniline hydrochloride is unique due to the presence of both methoxy and dimethyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-methoxy-3,5-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-4-8(10)5-7(2)9(6)11-3;/h4-5H,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOMDOKIQPLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158400-44-3 |
Source


|
| Record name | Benzenamine, 4-methoxy-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158400-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
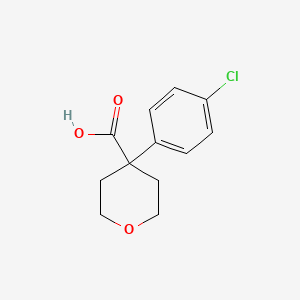
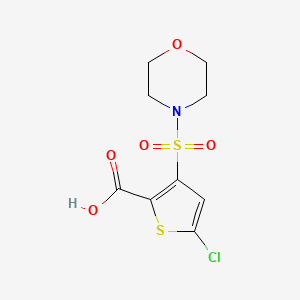
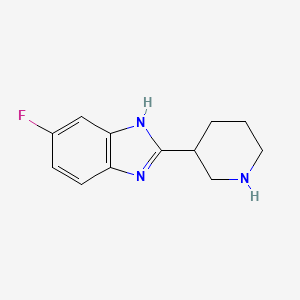
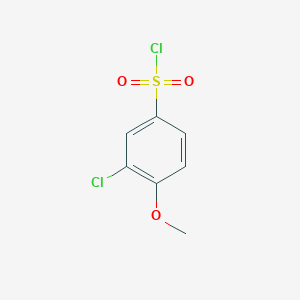
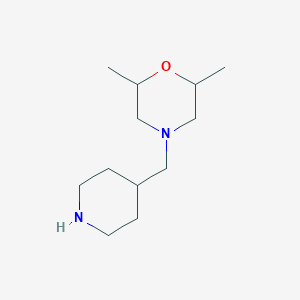

![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)

